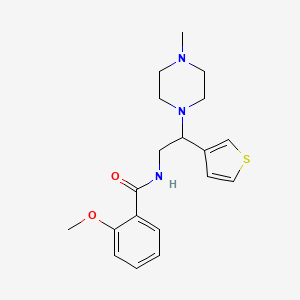

2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Description

2-Methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic small molecule featuring a 2-methoxy benzamide core linked to a 4-methylpiperazine moiety and a thiophen-3-yl group. This compound exemplifies structural motifs common in medicinal chemistry, where the benzamide scaffold contributes to binding affinity, the methylpiperazine enhances solubility, and the thiophene ring may influence electronic properties or target interactions.

Properties

IUPAC Name |

2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-21-8-10-22(11-9-21)17(15-7-12-25-14-15)13-20-19(23)16-5-3-4-6-18(16)24-2/h3-7,12,14,17H,8-11,13H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMAVGPJNDWOMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2OC)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the methoxy group, and the attachment of the piperazine and thiophene moieties. Common reagents and conditions might include:

Formation of Benzamide Core: This can be achieved through the reaction of a benzoyl chloride with an amine.

Introduction of Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.

Attachment of Piperazine and Thiophene Moieties: These steps often involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the carbonyl group in the benzamide.

Substitution: Nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Conditions for substitution reactions often involve bases or acids as catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological targets such as enzymes or receptors.

Medicine: Potential therapeutic applications, such as acting as a drug candidate for certain diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural features, synthesis, and biological activity.

Structural Features

Key Observations :

- Heterocyclic Variations : The target compound’s thiophen-3-yl group distinguishes it from ’s benzo-fused heterocycles (e.g., benzothiazole, benzimidazole). Thiophene’s electron-rich nature may alter binding kinetics compared to bulkier aromatic systems .

- Substituent Effects : The 2-methoxy group on the benzamide core (target compound) is structurally analogous to 4-methoxy in ’s antimicrobial derivatives, suggesting substituent position impacts biological activity .

Key Observations :

- Yield Trends : ’s compounds exhibit higher yields (65–81%) compared to ’s bromoethoxy derivative (63%), likely due to fewer steric challenges in forming benzo-heterocycles versus alkyl chains .

- Melting Points : The target’s melting point is unreported, but ’s analogs show a wide range (132–210°C), correlating with heterocycle rigidity and hydrogen-bonding capacity .

Key Observations :

- Anticancer Potential: ’s benzamide analogs inhibit cancer cell proliferation, with activity modulated by heterocycle choice (e.g., benzothiazole vs. benzimidazole) .

- Therapeutic Scope: The target’s thiophene moiety may redirect activity toward different targets compared to ’s antimicrobial thieno-pyrimidin derivatives, underscoring substituent-dependent applications .

Discussion and Implications

The target compound shares critical pharmacophoric elements with analogs in anticancer and antimicrobial research. Key distinctions include:

- Thiophene vs. Benzo-Heterocycles : Thiophen-3-yl’s smaller size and electronic profile may enhance blood-brain barrier penetration compared to bulkier benzo-fused systems .

- Methylpiperazine’s Role : This group’s presence in high-yield, bioactive analogs () supports its utility in optimizing solubility and target engagement .

Biological Activity

2-Methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

- A methoxy group (-OCH₃)

- A methylpiperazine ring

- A thiophene ring

This combination of functional groups is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅N₃O₂S |

| Molecular Weight | 367.5 g/mol |

| CAS Number | 898448-82-3 |

Synthesis

The synthesis of 2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step chemical reactions, including:

- Sulfonation of a benzene derivative.

- Nucleophilic substitution to introduce the piperazine and thiophene groups.

- Optimization of reaction conditions (temperature, catalysts) to maximize yield and purity.

Anticancer Properties

Recent studies have shown that derivatives of benzamides, including this compound, exhibit significant anticancer activity. For instance:

- Cytotoxicity Tests : The compound displayed IC₅₀ values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). Specific derivatives have shown higher potency than standard chemotherapeutics like doxorubicin .

| Cell Line | IC₅₀ Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.65 | Tamoxifen (10.38 µM) |

| U-937 | 1.54 | Doxorubicin |

The mechanism by which 2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide exerts its effects involves:

- Binding to specific receptors or enzymes , modulating their activity.

- Inducing apoptosis in cancer cells through pathways involving caspase activation and p53 expression .

Study on Antitumor Effects

A clinical study investigated the effects of a related benzamide derivative on patients with advanced cancer. Results indicated that patients receiving the compound showed improved survival rates compared to those treated with conventional therapies, suggesting its potential as a viable treatment option .

In Vivo Studies

In vivo studies using animal models demonstrated that the compound significantly reduced tumor size and improved overall health metrics compared to controls. The findings support further investigation into its therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.